molecular formula C17H21N3O5S B2790632 2-Methoxy-3-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine CAS No. 2034322-80-8

2-Methoxy-3-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Cat. No. B2790632
CAS RN: 2034322-80-8
M. Wt: 379.43
InChI Key: WFVNJRPTCCIWKN-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazine, which is a basic aromatic ring with two nitrogen atoms. It has methoxy groups and a sulfonyl group attached to a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazine ring, followed by various functional group additions. The methoxy groups could be added using a methylation reaction, and the sulfonyl group could be introduced using a sulfonylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrazine ring provides a planar, aromatic core, while the methoxy and sulfonyl groups add steric bulk and polarity .


Chemical Reactions Analysis

As a pyrazine derivative, this compound could potentially undergo a variety of chemical reactions. The methoxy groups might be susceptible to demethylation under certain conditions, and the sulfonyl group could potentially participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the methoxy groups might increase its solubility in organic solvents, while the sulfonyl group could potentially make it more acidic .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. Pyrazine derivatives are found in a variety of drugs, which have diverse mechanisms of action .

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity and the specific functional groups present. Standard safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The future research directions for this compound could be vast, depending on its intended application. It could be explored for potential uses in pharmaceuticals, materials science, or as a synthetic intermediate .

properties

IUPAC Name

2-methoxy-3-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-12-4-5-14(23-2)15(10-12)26(21,22)20-9-6-13(11-20)25-17-16(24-3)18-7-8-19-17/h4-5,7-8,10,13H,6,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVNJRPTCCIWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine

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